B613187 (R)-2-Aminopent-4-ynoic acid hydrochloride CAS No. 87205-47-8

(R)-2-Aminopent-4-ynoic acid hydrochloride

Cat. No. B613187
CAS RN: 87205-47-8
M. Wt: 113.11
InChI Key:
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Description

“®-2-Aminopent-4-ynoic acid hydrochloride” appears to be a compound that contains an amino acid structure (2-Aminopent-4-ynoic acid) in its R-configuration, and it’s in the form of a hydrochloride salt12. The “R” configuration refers to the spatial arrangement of the atoms in the molecule, following the Cahn-Ingold-Prelog (CIP) rules2.



Synthesis Analysis

The synthesis of such a compound would likely involve techniques common in organic chemistry, such as condensation reactions or substitution reactions. However, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis34.



Molecular Structure Analysis

The molecular structure of “®-2-Aminopent-4-ynoic acid hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. The “R” configuration indicates the arrangement of groups around the chiral center, which in this case is likely the alpha-carbon of the amino acid2.



Chemical Reactions Analysis

The chemical reactions involving “®-2-Aminopent-4-ynoic acid hydrochloride” would depend on the conditions and reagents present. For instance, under acidic conditions, the amino group might protonate, while the carboxylic acid group might lose a proton56.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Aminopent-4-ynoic acid hydrochloride” would be influenced by its molecular structure. For instance, as a hydrochloride salt, it would likely be soluble in water101112.


Scientific Research Applications

Synthesis and Selective Inhibition

A notable application of alkynylated amino acids, closely related to (R)-2-Aminopent-4-ynoic acid hydrochloride, is their synthesis through Sonogashira reactions and their potential use as highly selective potent inhibitors of aldose reductase. This enzyme plays a crucial role in the polyol pathway, and its inhibition has therapeutic implications in managing complications of diabetes, such as cataracts and neuropathy. The optically pure derivatives synthesized demonstrate significant inhibitory activity, indicating the compound's utility in developing new pharmacological agents (Parpart et al., 2015).

Safety And Hazards

The safety and hazards associated with “®-2-Aminopent-4-ynoic acid hydrochloride” would depend on factors such as its concentration and the manner in which it’s handled. As a hydrochloride salt, it might be corrosive and pose risks if inhaled, ingested, or if it comes into contact with skin13141516.


Future Directions

The future directions for research on “®-2-Aminopent-4-ynoic acid hydrochloride” would depend on its potential applications. Given its structure, it might be of interest in fields such as medicinal chemistry or biochemistry217.


Please note that this information is based on general knowledge and similar compounds, as specific information on “®-2-Aminopent-4-ynoic acid hydrochloride” was not available in the sources I accessed. For detailed and accurate information, specific studies or literature on this compound would be needed.


properties

IUPAC Name

(2R)-2-aminopent-4-ynoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMBUICGODABQY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminopent-4-ynoic acid hydrochloride

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